molecular formula C10H12FNO2 B8277805 Methyl 2-(3-aminophenyl)-2-fluoropropanoate

Methyl 2-(3-aminophenyl)-2-fluoropropanoate

Cat. No. B8277805
M. Wt: 197.21 g/mol
InChI Key: IIEFPRBHHYFBLN-UHFFFAOYSA-N
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Patent
US08440711B2

Procedure details

Methyl 2-fluoro-2-(3-nitrophenyl)propanoate (1.0 g, 4.5 mmol) was added by portion to a suspension of Fe in a mixture of 1:5:0.05H2O/MeOH/37% HCl (50 ml). The solution was refluxed for 1 hour. After cooling at room temperature, the reaction mixture was diluted with a saturated solution of NaHCO3 (50 ml), trasferred into a separator funnel and extracted with EtOAc (3×100 mL), dried over Na2SO4 and evaporated under vacuum to give pure methyl 2-(3-aminophenyl)-2-fluoropropanoate as a yellow oil (0.81 g, yield 91%). 1H-NMR (CDCl3) δ 7.15 (t, 1H, J=7 Hz), 6.85-6.75 (m, 2H), 6.75 (t, 1H, J=7 Hz), 3.80 (bs, 3H+NH2), 1.95 (d, 3H, J=23 Hz).
Name
Methyl 2-fluoro-2-(3-nitrophenyl)propanoate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[CH:9]=1)([CH3:7])[C:3]([O:5][CH3:6])=[O:4].CO>C([O-])(O)=O.[Na+].[Fe]>[NH2:14][C:10]1[CH:9]=[C:8]([C:2]([F:1])([CH3:7])[C:3]([O:5][CH3:6])=[O:4])[CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Methyl 2-fluoro-2-(3-nitrophenyl)propanoate
Quantity
1 g
Type
reactant
Smiles
FC(C(=O)OC)(C)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
trasferred into a separator funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C(C(=O)OC)(C)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.